molecular formula C18H17ClN4O2 B7548434 N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide

Cat. No. B7548434
M. Wt: 356.8 g/mol
InChI Key: NTQFRBKAPZHBFY-UHFFFAOYSA-N
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Description

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide, also known as CTEP, is a small molecule that has been extensively studied for its potential application in the field of neuroscience. CTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction. In

Mechanism of Action

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been shown to increase excitatory neurotransmission and contribute to the development of a variety of neurological disorders. By blocking the activity of mGluR5, this compound is able to reduce the activity of excitatory neurotransmitters and restore a balance of neural activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as reduce drug-seeking behavior in addiction models. This compound has also been shown to improve cognitive function in animal models of Fragile X Syndrome.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is its selectivity for the mGluR5 receptor, which allows for more precise targeting of neural activity. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide. One area of interest is the potential application of this compound in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

The synthesis of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1,2,4-triazole, followed by the addition of 4-chlorophenyl isocyanate. The resulting intermediate is then treated with sodium borohydride to yield the final product. The overall yield of this compound is approximately 25%.

Scientific Research Applications

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has been extensively studied for its potential application in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been studied for its potential application in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-25-15-4-2-3-13(11-15)18(24)20-10-9-16-21-17(23-22-16)12-5-7-14(19)8-6-12/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQFRBKAPZHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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